molecular formula C19H17N3O3S B258363 3-amino-6-ethoxy-N-(furan-2-ylmethyl)thieno[2,3-b]quinoline-2-carboxamide

3-amino-6-ethoxy-N-(furan-2-ylmethyl)thieno[2,3-b]quinoline-2-carboxamide

Cat. No. B258363
M. Wt: 367.4 g/mol
InChI Key: UIYGKYACVMPHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-ethoxy-N-(furan-2-ylmethyl)thieno[2,3-b]quinoline-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thienoquinoline derivative that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-amino-6-ethoxy-N-(furan-2-ylmethyl)thieno[2,3-b]quinoline-2-carboxamide is not fully understood. However, it has been suggested that this compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. In addition, this compound may also modulate the release of neurotransmitters by interacting with certain receptors in the brain.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death), and modulate neurotransmitter release. In addition, this compound has also been shown to exhibit anti-inflammatory activity and to inhibit the activity of certain enzymes involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-6-ethoxy-N-(furan-2-ylmethyl)thieno[2,3-b]quinoline-2-carboxamide in lab experiments is its potent anti-cancer activity against various cancer cell lines. This makes it a promising candidate for further investigation as a potential anti-cancer agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3-amino-6-ethoxy-N-(furan-2-ylmethyl)thieno[2,3-b]quinoline-2-carboxamide. One potential direction is to further investigate its anti-cancer activity and to determine its mechanism of action against cancer cells. Another potential direction is to investigate its potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. In addition, further research could be conducted to determine its potential toxicity and to develop safer and more effective derivatives of this compound for use in various applications.

Synthesis Methods

The synthesis of 3-amino-6-ethoxy-N-(furan-2-ylmethyl)thieno[2,3-b]quinoline-2-carboxamide involves several steps, including the reaction of 2-chloro-3-nitropyridine with 2-ethoxyaniline to form 2-ethoxy-3-nitropyridine. This intermediate is then reacted with furan-2-carbaldehyde to form 2-ethoxy-3-(furan-2-ylmethylamino)pyridine. The final step involves the reaction of this intermediate with 2-aminothiophene-3-carboxylic acid to form the desired product.

Scientific Research Applications

3-amino-6-ethoxy-N-(furan-2-ylmethyl)thieno[2,3-b]quinoline-2-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, making it a promising candidate for further investigation as a potential anti-cancer agent. In addition, this compound has also been shown to modulate neurotransmitter release, making it a potential candidate for the treatment of neurological disorders.

properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

3-amino-6-ethoxy-N-(furan-2-ylmethyl)thieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C19H17N3O3S/c1-2-24-12-5-6-15-11(8-12)9-14-16(20)17(26-19(14)22-15)18(23)21-10-13-4-3-7-25-13/h3-9H,2,10,20H2,1H3,(H,21,23)

InChI Key

UIYGKYACVMPHNO-UHFFFAOYSA-N

SMILES

CCOC1=CC2=CC3=C(N=C2C=C1)SC(=C3N)C(=O)NCC4=CC=CO4

Canonical SMILES

CCOC1=CC2=CC3=C(N=C2C=C1)SC(=C3N)C(=O)NCC4=CC=CO4

Origin of Product

United States

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